2-Amino-5-(methylsulfanyl)pentanoic acid

Description

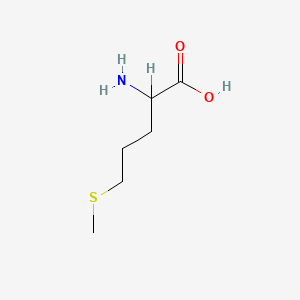

Chemical Name: 2-Amino-5-(methylsulfanyl)pentanoic acid Synonyms: Homomethionine, 5-(methylsulfanyl)norvaline, L-2-Amino-5-(methylthio)pentanoic acid . CAS Number: 6094-76-4 Molecular Formula: C₆H₁₃NO₂S Molar Mass: 175.24 g/mol Structure: A non-proteinogenic amino acid featuring a methylsulfanyl (-SCH₃) group at the fifth carbon of the pentanoic acid backbone. It is structurally analogous to methionine but with an extended side chain (additional methylene group) . Natural Occurrence: Found in dietary sources such as pepper (Capsicum frutescens) and garden tomato (Solanum lycopersicum) .

Propriétés

Numéro CAS |

6094-76-4 |

|---|---|

Formule moléculaire |

C6H13NO2S |

Poids moléculaire |

163.24 g/mol |

Nom IUPAC |

2-amino-5-methylsulfanylpentanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |

Clé InChI |

SFSJZXMDTNDWIX-UHFFFAOYSA-N |

SMILES |

CSCCCC(C(=O)O)N |

SMILES canonique |

CSCCCC(C(=O)O)N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sulfur-Containing Derivatives

Compound 1 : (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid

- CAS: Not specified.

- Structure : Features an acetimidamido group (-NH-C(=NH)-SCH₃) at the fifth carbon.

- Key Differences: The acetimidamido substitution introduces a planar, electron-rich region, enhancing interactions with enzymes like neuronal NOS (nNOS). Oxidation of the sulfur atom yields sulfoxide (Compound 2) and sulfone (Compound 3) derivatives, altering polarity and enzyme-binding affinity .

- Research Findings: Compound 1 and its oxidized forms (2 and 3) act as mechanism-based inhibitors of nNOS, with sulfone derivatives (e.g., Compound 3) exhibiting irreversible inactivation due to enhanced electrophilicity .

Methionine (Comparison)

- Formula: C₅H₁₁NO₂S.

- Key Differences: Shorter side chain (four carbons vs. five in 2-amino-5-(methylsulfanyl)pentanoic acid). Both participate in sulfur metabolism, but homomethionine’s extended chain may influence substrate specificity in enzymatic reactions .

Aminoimidazole Derivatives

A1P, A4P, and APP

- Structures: A1P: 2-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid. A4P: 2-Amino-5-(2-aminoimidazol-4-yl)-pentanoic acid. APP: (S)-2-Amino-5-(imidazol-2-ylamino)pentanoic acid.

- Key Differences: Replacement of the methylsulfanyl group with aminoimidazole moieties introduces aromaticity and hydrogen-bonding capabilities.

- Research Findings: These compounds inhibit human arginase I, with A1P showing higher potency (IC₅₀ = 1.2 µM) due to optimal fit in the enzyme’s active site. The position of the aminoimidazole group (1-yl vs. 4-yl) significantly affects binding kinetics .

Carbamoyl and Guanidino Derivatives

Citrulline

- Formula : C₆H₁₃N₃O₃.

- Structure: 2-Amino-5-(carbamoylamino)pentanoic acid.

- Key Differences : The ureido (-NH-C(=O)-NH₂) group replaces the methylsulfanyl group, eliminating sulfur content.

- Function: Intermediate in the urea cycle; precursor to nitric oxide (NO) synthesis. Unlike this compound, citrulline lacks redox-active sulfur, limiting its role in sulfur metabolism .

L-Arginine

- Formula : C₆H₁₄N₄O₂.

- Structure: 2-Amino-5-(diaminomethylideneamino)pentanoic acid.

- Key Differences: The guanidino group (-NH-C(=NH)-NH₂) enables NO production via NOS. Its basicity (pKa ~12.5) contrasts with the neutral methylsulfanyl group, influencing solubility and enzyme interactions .

Aromatic and Heterocyclic Derivatives

2-Amino-5-(1H-indol-3-yl)pentanoic Acid

- Formula : C₁₃H₁₆N₂O₂.

- Structure : Features an indole moiety at the fifth carbon.

- Key Differences : The bulky, planar indole group enhances interactions with aromatic receptors (e.g., serotonin receptors) but reduces solubility compared to the methylsulfanyl derivative .

Pyrimidinyl Derivatives

- Example: 2-Amino-5-[(5-propylpyrimidin-2-yl)amino]pentanoic acid.

- Formula : C₁₂H₂₀N₄O₂.

- Higher molecular weight (252.31 g/mol) impacts pharmacokinetics .

Méthodes De Préparation

Base-Mediated Alkylation of 2-Amino Alcohol Precursors

A prominent method involves the alkylation of 2-amino-4-methylthio-1-butanol under basic conditions. In a representative procedure, 2-amino-4-methylthio-1-butanol (200 mg) is combined with sodium hydroxide (90–120 mg) and water (2 g) in a pressure reaction tube. The addition of sponge copper (Raney-type, 40–50 mg) as a catalyst under nitrogen atmosphere facilitates the reaction at 140°C for 8 hours. Post-reaction, filtration removes the catalyst, and neutralization with 0.1N sulfuric acid yields 2-amino-4-(methylthio)butyric acid, a structural analog of the target compound. This method achieves a yield of 37–45%, with approximately 49% of the starting material recovered.

The reaction mechanism likely involves oxidative demethylation, where the methylthio group coordinates to the heme iron of the copper catalyst, promoting sulfur retention during alkylation. This aligns with studies on neuronal nitric oxide synthase (nNOS) inactivation, where analogous coordination stabilizes reaction intermediates.

Catalytic and Industrial-Scale Processes

Raney Copper-Catalyzed Reactions

Industrial protocols emphasize the use of Raney copper catalysts for large-scale production. A patented method employs 2-amino-4-methylthio-1-butanol (200 mg) with sodium hydroxide (120 mg) and water, stirred at 140°C for 8 hours in the presence of Raney copper. Ethyl acetate extraction and dry ice precipitation isolate the product, yielding 38% after purification. This method’s scalability is evidenced by its application in methionine production, underscoring its industrial relevance.

Table 1: Key Reaction Parameters and Yields

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Recovery (%) |

|---|---|---|---|---|---|

| 2-Amino-4-methylthio-1-butanol | Raney Cu (50 mg) | 140 | 8 | 37–45 | 49 |

| 2-Amino-3-benzylthio-1-propanol | Raney Cu (40 mg) | 140 | 8 | 45 | 45 |

Purification and Byproduct Management

Post-synthesis purification often involves lipophilic substance removal using ethyl acetate, followed by acidification with dry ice to precipitate the product. For instance, adding dry ice (5 g) to the aqueous phase precipitates 2-amino-4-(methylthio)butyric acid as a white powder, which is filtered and dried. Challenges include the formation of oxidized byproducts such as 4-phenylquinazoline, which arise from atmospheric oxygen exposure during alkylation. Mitigation strategies include using deoxygenated solvents and controlled reaction environments.

Mechanistic Insights and Optimization Strategies

Oxidative Demethylation Pathways

Studies on nNOS inactivation reveal that oxidative demethylation is critical for stabilizing sulfur-containing intermediates. In synthetic contexts, this mechanism ensures the methylthio group remains intact during catalysis. For example, the coordination of the resulting thiol to copper heme iron prevents undesired dethiolation, enhancing reaction efficiency.

Solvent and Base Selection

The choice of solvent and base significantly impacts yield. Homogeneous bases like NaOH beads in DMF reduce alkylating agent decomposition, as seen in trifluoropentanoic acid synthesis . Conversely, heterogeneous bases may lead to incomplete reactions, necessitating optimization for each substrate.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR analyze backbone connectivity and stereochemistry (e.g., δ 2.71 ppm for methylsulfanyl protons) .

- Mass spectrometry : LC-ESI-QTOF MS² confirms molecular weight (e.g., [M+H]⁺ at m/z 176.1) and fragmentation patterns .

- Computational validation : Tools like Gaussian or Spartan simulate spectra for comparison with experimental data .

What strategies improve synthetic yield in multi-step syntheses of methylsulfanyl-containing amino acids?

Q. Advanced

- Catalyst optimization : Recombinant enzymes (e.g., PDH expressed in E. coli) enhance enantioselectivity and reduce byproducts .

- Reaction engineering : Controlled pH (7.5–8.5) and temperature (25–37°C) stabilize intermediates.

- Cofactor recycling : NADH regeneration via FDH/formate systems increases turnover number .

- Scale-up considerations : Batch processes with immobilized enzymes improve reproducibility (e.g., 91% yield at 197 kg scale) .

How does the oxidation state of the methylsulfanyl group affect biological activity?

Q. Advanced

- Sulfoxide (S=O) vs. sulfone (O=S=O) : Sulfoxides often exhibit higher enzyme affinity due to hydrogen bonding, while sulfones may enhance metabolic stability .

- Case study : Methylsulfonyl derivatives of this compound show altered inhibition kinetics against arginase I (e.g., Kᵢ values differ by 10-fold) .

- Mechanistic insight : Oxidation modifies electron density at the sulfur atom, impacting substrate-enzyme interactions .

What computational tools aid in designing analogs of this compound?

Q. Advanced

- Retrosynthesis planning : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes using reaction databases .

- Docking simulations : AutoDock or Schrödinger models assess binding modes to targets like nitric oxide synthase .

- QSAR modeling : Machine learning correlates structural features (e.g., logP, TPSA) with activity .

What storage conditions preserve the stability of this compound?

Q. Basic

- Temperature : Store at -20°C (powder) or -80°C (in solvent) to prevent degradation .

- Solvent choice : Use anhydrous DMSO or ethanol to avoid hydrolysis.

- Handling : Protect from light and moisture; use nitrogen atmosphere for long-term storage .

How can SAR studies evaluate enzyme inhibition by methylsulfanyl derivatives?

Q. Advanced

- Analog design : Synthesize variants with modified side chains (e.g., aminoimidazole or guanidine groups) .

- Assay protocols : Measure IC₅₀ using colorimetric assays (e.g., urea detection for arginase inhibition) .

- Data analysis : Compare inhibition constants (Kᵢ) and correlate with steric/electronic parameters (e.g., Hammett plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.